(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride

Description

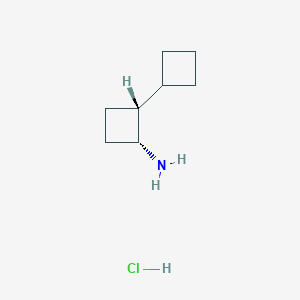

(1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride is a bicyclic amine hydrochloride salt featuring a cyclobutane ring substituted with a cyclobutyl group. This compound belongs to a class of strained cyclic amines, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate receptor binding.

Properties

IUPAC Name |

(1R,2R)-2-cyclobutylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENYMNCYNYGST-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H]2CC[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and cyclobutanone as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and reduction reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutyl or cyclobutanamine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted cyclobutyl and cyclobutanamine derivatives, which can be further utilized in different applications .

Scientific Research Applications

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of (1R,2R)-2-Cyclobutylcyclobutan-1-amine hydrochloride and related compounds:

*Hypothetical data inferred from structural analogs.

Key Observations:

- Ring Size and Strain: Cyclopropane derivatives (e.g., ) exhibit higher ring strain, which can enhance reactivity but reduce metabolic stability compared to cyclobutane analogs.

- Substituent Effects : Fluorinated groups (e.g., trifluoromethyl in ) increase lipophilicity and electron-withdrawing effects, enhancing binding affinity to hydrophobic receptor pockets. In contrast, methoxy or hydroxyl groups () improve solubility but may reduce membrane permeability .

- Chirality: The (1R,2R) configuration in all compounds ensures stereochemical specificity, critical for interactions with biological targets. For example, trans-(1R,2R)-2-Aminocyclopentanol hydrochloride is used in biochemical assays requiring precise stereochemistry .

Physicochemical Properties

*Predicted based on cyclobutane analogs.

Key Observations:

- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. The hydroxyl group in trans-(1R,2R)-2-Aminocyclopentanol hydrochloride further enhances water solubility, making it suitable for aqueous-based formulations .

- Thermal Stability : Cyclopropane derivatives may decompose at lower temperatures due to ring strain, whereas cyclobutane and cyclopentane analogs show higher thermal stability .

Biological Activity

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H16ClN

- Molecular Weight : 189.69 g/mol

The biological activity of (1R,2R)-2-Cyclobutylcyclobutan-1-amine is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to influence several biochemical pathways, leading to significant physiological effects.

Target Receptors

Research indicates that cyclobutyl derivatives can act as substrates for specific enzymes, such as cytochrome P450, which are crucial in drug metabolism and pharmacokinetics. For instance, studies have demonstrated that cyclobutylamine derivatives can undergo selective hydroxylation by P450BM3 enzymes, yielding various metabolites with distinct biological activities .

Biological Activity and Pharmacological Effects

The biological effects of (1R,2R)-2-Cyclobutylcyclobutan-1-amine can be summarized as follows:

Case Studies

-

Hydroxylation Studies :

A study focused on the selective hydroxylation of cyclobutylamines revealed that variations in the N-substituent significantly influenced the metabolic pathways and product selectivity. The research highlighted that certain enzyme variants achieved high conversion rates and selectivity for specific hydroxylated products, indicating a promising avenue for drug development . -

Antiviral Potential :

Cyclobutyl adenosine analogs were evaluated for their ability to act as substrates for HIV-1 reverse transcriptase. The findings suggested that modifications to the cyclobutyl structure could enhance antiviral efficacy, providing a scaffold for further drug design . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of cyclobutyl derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.